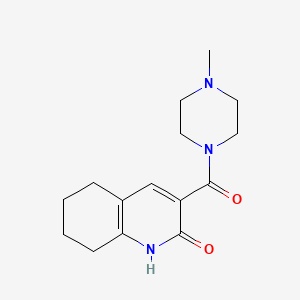
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one is a molecule that has been widely studied for its potential applications in scientific research. Also known as MQ1, this compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
Mecanismo De Acción
The mechanism of action of MQ1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, MQ1 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, MQ1 may increase the levels of these neurotransmitters in the brain, leading to its neuroprotective effects. Additionally, MQ1 has been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
MQ1 has been shown to have a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-cancer effects. In the brain, MQ1 has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. Additionally, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been shown to have anti-inflammatory effects in the body, which may be useful in the treatment of a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MQ1 in lab experiments include its well-characterized mechanism of action, its availability from chemical suppliers, and its potential applications in a range of scientific research areas. Additionally, MQ1 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, there are also some limitations to using MQ1 in lab experiments. For example, the compound may have off-target effects that could complicate experimental results, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental data.
Direcciones Futuras
There are several future directions for MQ1 research, including further studies of its mechanism of action, its potential applications in drug discovery, and its use in combination with other compounds for increased efficacy. Additionally, the development of new synthetic methods for MQ1 could make it more widely available for use in scientific research. Finally, the use of MQ1 in clinical trials for the treatment of neurodegenerative diseases and cancer could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MQ1 involves a multi-step process that begins with the reaction of 4-methylpiperazine with phthalic anhydride to form 3-(4-methylpiperazine-1-carbonyl)phthalic anhydride. This intermediate is then reacted with 2-aminoacetophenone to form the final product, 3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one. The synthesis of MQ1 has been described in several research articles, and the compound is readily available for purchase from a variety of chemical suppliers.
Aplicaciones Científicas De Investigación
MQ1 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MQ1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been studied as a potential drug candidate for a variety of diseases, and its mechanism of action and biochemical effects have been extensively characterized.
Propiedades
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-6-8-18(9-7-17)15(20)12-10-11-4-2-3-5-13(11)16-14(12)19/h10H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUCWQALLQRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)